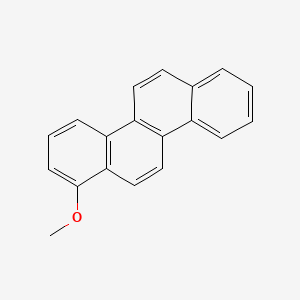

1-Methoxychrysene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxychrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c1-20-19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHFCKMTRJUMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554260 | |

| Record name | 1-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63020-57-5 | |

| Record name | 1-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Methoxychrysene

Strategies for the De Novo Synthesis of 1-Methoxychrysene

De novo synthesis, the construction of complex molecules from simpler precursors, is a cornerstone of organic chemistry. For this compound, several methodologies have been developed to build the intricate four-ring system from the ground up.

Photochemical Ring Closure Reactions Utilizing Naphthalene (B1677914) Precursors

A notable method for synthesizing methoxychrysenes involves the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene precursors. researchgate.net This approach leverages the principles of pericyclic reactions, where light energy is used to induce a cyclization event.

The synthesis begins with a Wittig reaction between a naphthaldehyde and a methoxybenzylphosphonium salt to form the [(methoxyphenyl)vinyl]naphthalene intermediate. researchgate.net Specifically, to obtain the precursor for this compound, 1-naphthaldehyde (B104281) is reacted with (2-methoxybenzyl)triphenylphosphonium bromide. researchgate.net The subsequent step is a photochemical cyclization. For instance, the irradiation of 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene yields this compound. researchgate.net This reaction proceeds via an oxidative cyclization, and the presence of an oxidizing agent is crucial.

One study reported the synthesis of this compound from 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene, which was prepared through a Wittig reaction. researchgate.net The photochemical cyclization of this precursor resulted in a 59% yield of this compound as white, leaf-formed crystals. researchgate.net The reaction conditions for the photochemical cyclization typically involve dissolving the precursor in a suitable solvent like cyclohexane (B81311) and irradiating it with a high-pressure mercury lamp in the presence of an oxidizing agent such as iodine or air.

Table 1: Photochemical Synthesis of this compound

| Precursor | Product | Yield | Reference |

|---|

Palladium-Catalyzed Cross-Coupling Approaches for Chrysene (B1668918) Backbone Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, a critical step in the synthesis of complex aromatic systems like chrysene. nobelprize.orgnih.gov These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, offer a versatile and efficient means to construct the chrysene backbone. nobelprize.org Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings are central to modern organic synthesis. sigmaaldrich.com

While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided context, the principles of these reactions can be applied to construct the chrysene framework. For example, a Suzuki-Miyaura coupling could potentially be employed to couple a suitably functionalized naphthalene derivative with a substituted phenylboronic acid, followed by subsequent ring-closing reactions. The general mechanism for these cross-coupling reactions involves an oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond. nobelprize.org

The versatility of these reactions allows for the use of a wide range of substrates and functional groups, making them highly adaptable for the synthesis of complex molecules. mdpi.com Microwave-assisted palladium-catalyzed cross-coupling reactions have also emerged as a technique to accelerate these transformations, often leading to higher yields in shorter reaction times. mdpi.com

Cascade Reactions for Stereoselective and Regioselective Synthesis of Chrysene Frameworks

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. unl.pt These processes are highly efficient as they allow for the formation of multiple bonds and stereocenters in a single operation, minimizing the need for purification of intermediates. unl.ptresearchgate.net

In the context of chrysene synthesis, a cascade approach could offer a powerful strategy for achieving high levels of stereoselectivity and regioselectivity. While specific examples of cascade reactions for the direct synthesis of this compound are not detailed in the provided search results, the principles of cascade design are relevant. For instance, a cascade sequence could be initiated by a Michael addition, followed by an intramolecular aldol (B89426) condensation and subsequent aromatization to build the polycyclic system. The use of chiral organocatalysts in such cascade reactions can lead to the enantioselective synthesis of complex molecules. unl.pt

Advanced Synthetic Routes to Methoxychrysene Isomers

The synthesis of specific methoxychrysene isomers requires precise control over the regiochemistry of the reactions. Advanced synthetic routes often involve strategic precursor design and the use of specific reaction pathways to achieve the desired substitution pattern.

Cyclodehydration Pathways in Aromatic Ring Construction

Cyclodehydration is a key reaction in the synthesis of polycyclic aromatic hydrocarbons. This process involves the intramolecular removal of a molecule of water to form a new ring. In the context of methoxychrysene synthesis, this could involve the acid-catalyzed cyclization of a precursor containing a strategically placed hydroxyl group and a phenyl ring.

For example, a precursor could be designed where a methoxy-substituted phenyl group is attached to a naphthalene core via a side chain that can undergo cyclization. Upon treatment with a strong acid, this precursor would cyclize and dehydrate to form the chrysene ring system, with the methoxy (B1213986) group positioned at the desired location. The regiochemical outcome of the cyclization is determined by the substitution pattern of the starting materials.

Precursor Design and Functional Group Interconversions

The successful synthesis of a specific isomer like this compound heavily relies on the careful design of precursor molecules and the strategic use of functional group interconversions. solubilityofthings.com Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.com

In the synthesis of this compound, a key precursor is 1-[2-(2-methoxyphenyl)-vinyl]-naphthalene. researchgate.net The synthesis of this precursor itself involves several steps, including the preparation of the necessary phosphonium (B103445) salt and the Wittig reaction with 1-naphthaldehyde. researchgate.net

Furthermore, once the methoxychrysene is synthesized, the methoxy group can potentially be converted to other functional groups. For example, demethylation would yield the corresponding hydroxychrysene (chrysenol). This transformation is often a crucial step in the synthesis of chrysene metabolites for research purposes. researchgate.net The choice of demethylating agent would be critical to ensure the selective cleavage of the methyl ether without affecting the rest of the aromatic system.

The ability to manipulate functional groups at different stages of the synthesis provides the flexibility needed to access a variety of substituted chrysenes and their derivatives. solubilityofthings.com

Post-Synthetic Derivatization of this compound

Following its synthesis, this compound can undergo various chemical transformations to produce a range of functionalized chrysene derivatives. These reactions are crucial for creating compounds for further study, including metabolites of the parent PAH, chrysene.

Demethylation Reactions to Yield Chrysenols

The conversion of this compound to its corresponding phenol, 1-chrysenol, is a critical step, as chrysenols are important metabolites of chrysene found in living organisms. researchgate.nettandfonline.com These pure metabolites are essential as reference standards for metabolic studies. researchgate.nettandfonline.com Several methods have been established for this deprotection reaction.

One common and effective method involves the use of boron tribromide (BBr₃) in a dichloromethane (B109758) (DCM) solvent under a nitrogen atmosphere. researchgate.netrsc.org This reagent is widely used for the cleavage of aryl methyl ethers and has been shown to provide the corresponding phenolic compounds in high yields, ranging from 90% to 98%. rsc.org In a general procedure, the methoxychrysene is dissolved in dry DCM and stirred with BBr₃ under inert conditions. researchgate.net

An alternative deprotection strategy employs potassium metal in dry tetrahydrofuran (B95107) (THF). researchgate.net This method involves adding potassium to a solution of the methoxychrysene in dry THF to facilitate the cleavage of the methyl-ether bond. researchgate.net While effective, the choice of demethylation agent can sometimes be critical. For instance, in the case of the related compound 1-methoxybenzo[a]pyrene, demethylation with BBr₃ was found to be unsuccessful, whereas treatment with a mixture of hydroiodic acid and acetic acid (HI/HOAc) successfully yielded the desired hydroxyl product, suggesting this could be a superior reagent for certain PAH methyl ethers. nih.gov

Table 1: Summary of Demethylation Methods for Methoxychrysenes

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM) | Inert atmosphere (N₂) | 90–98% | researchgate.netrsc.org |

| Potassium (K) | Tetrahydrofuran (THF) | Dry conditions | Not specified | researchgate.net |

| Hydroiodic acid/Acetic acid (HI/HOAc) | Not specified | Noted as potentially superior to BBr₃ for some PAH ethers | Not specified | nih.gov |

Introduction of Additional Functional Groups

Beyond demethylation, the this compound scaffold can be further functionalized. A notable example is the synthesis of 5-formyl-1-methoxychrysene. nih.gov This transformation begins with the TiCl₄-catalyzed cyclodehydration to form 1-methoxy-5-methylchrysene. nih.gov This intermediate is then treated with N-bromosuccinimide (NBS) to introduce a bromine atom, which is subsequently converted to a formyl group (CHO) by reaction with dimethyl sulfoxide (B87167) (DMSO) and sodium bicarbonate (NaHCO₃), yielding 5-formyl-1-methoxychrysene in 74% yield. nih.gov

This newly introduced aldehyde functionality opens the door for further chemical modifications. For example, it can undergo a Wittig reaction with methoxymethylenetriphenylphosphine to produce 1-methoxy-5-(2-methoxyvinyl)chrysene, demonstrating the utility of post-synthetic functionalization in building more complex molecular architectures. nih.gov

Another powerful strategy for functionalizing chrysene derivatives is Directed ortho Metalation (DoM). unit.no This technique uses a directing group on the aromatic ring to guide metalation to a specific adjacent position, allowing for the regioselective introduction of various electrophiles. unit.no This method has proven to be an efficient strategy for creating di-substituted chrysene derivatives. unit.no

Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful optimization of the synthetic route to ensure efficiency, safety, and cost-effectiveness. asischem.comsynsmart.in Key considerations include improving reaction yields, shortening synthesis time, and using more economical reagents. asischem.com

For the photochemical synthesis of chrysene derivatives, including methoxychrysenes, the choice of reaction conditions is critical. unit.no Studies have shown that performing the photocyclization under "Katz conditions"—using a stoichiometric amount of iodine with an HI-scavenger like 1,2-epoxybutane (B156178) under an inert atmosphere—can be superior in terms of both yield and reaction time compared to other methods. unit.no Optimization of the purification process is also vital; for instance, using flash column chromatography for purification has been shown to significantly increase the isolated yield of 3-methoxychrysene (B41565) from 42% (with recrystallization) to 79%. unit.no

Scaling up a synthesis from gram quantities to the kilogram scale often necessitates substantial process modifications. synsmart.in Process chemistry experts focus on developing scalable manufacturing processes, which may involve systematic methodologies like Design of Experiments (DoE) to identify critical process parameters. synsmart.in The goal is to develop a robust and reproducible process that is economically viable. synsmart.inotavachemicals.com This includes sourcing readily available starting materials and modifying the synthetic scheme to use more cost-effective reagents. asischem.comsynsmart.in For advanced polycyclic aromatic compounds, modern techniques such as continuous flow chemistry are being explored as a means for efficient and scalable synthesis. researchgate.net A successful scale-up effort culminates in a detailed technology transfer package that allows for seamless transition to a larger manufacturing plant. asischem.com

Metabolic Pathways and Biotransformation Studies of 1 Methoxychrysene Non Human Organisms

Enzymatic Biotransformation of Chrysene (B1668918) Derivatives

The metabolism of chrysene derivatives, including 1-methoxychrysene, is a multi-phase process primarily aimed at increasing their water solubility to facilitate excretion. wikipedia.org This process involves initial enzymatic modifications (Phase I) followed by conjugation reactions (Phase II). nih.gov

Role of Cytochrome P450 Monooxygenases in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial phase of xenobiotic metabolism. wikipedia.org These heme-containing monooxygenases are responsible for catalyzing oxidative reactions, which introduce or expose functional groups on the substrate molecule. mdpi.comdynamed.com In the case of this compound, CYP enzymes are instrumental in its metabolic activation. unit.nodntb.gov.ua The metabolism of chrysene, the parent compound of this compound, is known to be mediated by the CYP1A subfamily in fish liver. escholarship.orgfrontiersin.org Specifically, CYP1A1 is abundantly expressed in the liver and other tissues of rainbow trout and is induced by a variety of chemicals. frontiersin.org The metabolic reactions catalyzed by CYPs, such as hydroxylation and demethylation, are crucial for preparing this compound for subsequent metabolic phases. dynamed.com

Formation of Hydroxylated and Epoxide Metabolites

The action of cytochrome P450 enzymes on this compound leads to the formation of various metabolites, primarily through hydroxylation and epoxidation. unit.norsc.org Hydroxylation involves the addition of a hydroxyl group (-OH) to the aromatic ring structure, a common reaction catalyzed by CYP monooxygenases. mdpi.com For instance, the metabolism of chrysene in certain hamster cells predominantly involves oxidation at the 1,2-position. doi.org

Epoxidation, the formation of an epoxide ring, is another critical metabolic step. researchgate.net These epoxides are often reactive intermediates. The formation of dihydrodiol-epoxides from chrysene has been noted as an important metabolic event. unit.no These initial metabolites can undergo further enzymatic transformations.

Conjugation Reactions and Phase II Metabolic Products in Non-Human Vertebrates

Following Phase I metabolism, the modified metabolites of this compound undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous molecules to the metabolites, which significantly increases their polarity and facilitates their excretion from the body. wikipedia.orguomus.edu.iq

Key Phase II reactions include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronyltransferases. uomus.edu.iq

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases. uomus.edu.iq

Glutathione (B108866) Conjugation: The attachment of glutathione, catalyzed by glutathione S-transferases (GSTs). wikipedia.org

These conjugation processes result in the formation of water-soluble products that are generally less biologically active and can be readily eliminated. uomus.edu.iq The metabolism of other xenobiotics in fish has demonstrated the formation of both Phase I and Phase II metabolites, highlighting the importance of these pathways in aquatic species. plos.org

Comparative Metabolic Investigations in Non-Human Biological Systems

To understand the metabolic fate of this compound, researchers utilize various in vitro systems that mimic the metabolic processes occurring in whole organisms. These systems allow for detailed investigation of metabolic pathways and the identification of resulting metabolites.

In Vitro Metabolism in Animal Liver Microsome Preparations (e.g., Rat, Rainbow Trout)

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of cytochrome P450 enzymes and are widely used for in vitro metabolism studies. mdpi.comamegroups.cn

Rat Liver Microsomes: Studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of numerous compounds. amegroups.cnnih.gov These preparations have been shown to effectively metabolize xenobiotics through oxidative and demethylation reactions, which are dependent on the NADPH-cytochrome P450 system. nih.gov For example, the metabolism of verapamil (B1683045) in rat liver microsomes resulted in O-demethylation and N-dealkylation products. amegroups.cn

Rainbow Trout Liver Microsomes: As a representative aquatic species, the rainbow trout (Oncorhynchus mykiss) is frequently used in environmental toxicology studies. frontiersin.org In vitro assays using rainbow trout liver S9 fractions or microsomes have been developed to assess the metabolic stability and clearance of xenobiotics. plos.orgfera.co.uknih.gov These studies have demonstrated the capability of trout liver enzymes to metabolize a range of compounds, providing valuable data for predicting their bioaccumulation potential in aquatic environments. plos.orgnih.gov The enzyme activities of CYP1A and CYP3A are well-established markers in rainbow trout liver preparations. frontiersin.org

Table 1: Comparison of In Vitro Liver Microsome Systems

| Organism | Key Metabolic Enzymes | Primary Metabolic Reactions Observed | Significance |

|---|---|---|---|

| Rat (Rattus norvegicus) | Cytochrome P450 (e.g., CYP1A, CYP2D) nih.gov | Oxidation, O-demethylation, N-dealkylation amegroups.cnnih.gov | Standard mammalian model for xenobiotic metabolism. nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Cytochrome P450 (e.g., CYP1A, CYP3A) frontiersin.org | Hydroxylation, Epoxidation, Conjugation plos.org | Key aquatic model for ecotoxicological assessment. frontiersin.org |

Cellular Biotransformation in Non-Human Cell Lines (e.g., Syrian Hamster Lung Cells)

In addition to subcellular fractions like microsomes, whole-cell systems provide a more integrated view of metabolic processes, including both Phase I and Phase II reactions.

Syrian Hamster Cells: The Syrian hamster (Mesocricetus auratus) is a valuable animal model in cancer research and toxicology. nih.gov Cell lines derived from Syrian hamster tissues, such as lung cells, have been used to study the metabolism of PAHs. doi.org Research has shown that epithelial lung cells from Syrian hamsters can metabolize chrysene, with a predominance of oxidation at the 1,2-position. doi.org The Syrian hamster lung has also been a model for studying lung pathology and protein expression changes in response to various agents. nih.govbinasss.sa.cr Primary lung fibroblasts from Syrian hamsters are also commercially available for research. creative-biolabs.com

Structure-Metabolism Relationships of this compound and Isomers

The relationship between a chemical's structure and its metabolic fate is a fundamental concept in toxicology. For PAHs and their derivatives, this includes the regioselectivity of enzymatic reactions and the influence of substituent groups on biotransformation pathways.

Regioselectivity of Metabolic Oxidation

The position of enzymatic attack on the chrysene ring system is not random. As seen in the metabolite profile of chrysene in Atlantic cod, oxidation preferentially occurs at the 1,2- and 3,4-positions, leading to the formation of dihydrodiols. researchgate.net This regioselectivity is significant because the formation of bay-region dihydrodiol epoxides is often a critical step in the activation of PAHs to their ultimate carcinogenic forms. nih.gov The study on chrysene metabolism in cod bile suggests that the formation of K-region metabolites (at positions 5 and 6) is a less favored pathway. researchgate.net The presence of a methoxy (B1213986) group at the 1-position of the chrysene ring would likely alter the electronic properties of the molecule, potentially influencing the sites of metabolic oxidation. It is plausible that the methoxy group could direct metabolism towards or away from certain positions, thereby affecting the toxicological profile of the compound.

Influence of Alkoxy Substitution on Biotransformation Pathways

The substitution of a hydrogen atom with an alkoxy group, such as a methoxy group, can significantly impact the biotransformation of a molecule. wur.nl In a study on hydroxychrysenes in Japanese medaka, 2-methoxychrysene (B1626182) was used as an aryl hydrocarbon receptor (AhR) agonist. nih.govoup.com The AhR is a ligand-activated transcription factor that plays a crucial role in inducing the expression of biotransformation enzymes, such as those in the cytochrome P450 (CYP) superfamily. unit.noacs.org The finding that 2-methoxychrysene can activate the AhR suggests that methoxy-substituted chrysenes can induce their own metabolism. nih.govoup.com

The metabolic process for a methoxy-substituted PAH could involve O-dealkylation to form a hydroxylated metabolite. This resulting hydroxychrysene could then undergo further phase I and phase II metabolism. Phase I reactions typically involve oxidation, reduction, or hydrolysis, while phase II reactions involve conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. researchgate.net For example, in studies with hydroxychrysenes, the formation of glucuronide conjugates has been observed. escholarship.org The introduction of a fluorine atom, another type of substitution, is known to block metabolic pathways at the site of substitution due to the strength of the carbon-fluorine bond. wur.nl While a methoxy group is not as metabolically inert, its presence will undoubtedly influence the rate and route of metabolism compared to the parent chrysene molecule. wur.nl

Identification and Characterization of Novel Biotransformation Products

The identification of novel metabolites is crucial for a comprehensive understanding of a compound's biotransformation. While specific novel biotransformation products of this compound in non-human organisms have not been reported in the reviewed literature, the potential for their formation is high. The metabolism of PAHs can be complex, leading to a variety of products. For instance, in the HPLC analysis of chrysene metabolites in cod bile, at least four unidentified peaks were observed, suggesting the presence of unknown metabolites. researchgate.net

Modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) combined with molecular networking, have proven effective in identifying novel biotransformation products of other compounds. princeton.edu These approaches could be applied to studies with this compound to identify previously uncharacterized metabolites. The synthesis of potential metabolites, such as the various chrysenols (hydroxychrysenes), is also essential to provide reference standards for their identification in biological samples. researchgate.net Given that 2-methoxychrysene has been identified as a metabolite of 2-hydroxychrysene (B107985) in fish embryos, it is plausible that other methoxychrysene isomers could be formed from their corresponding hydroxychrysene precursors. escholarship.org

Mechanistic Biological Investigations of 1 Methoxychrysene Non Human Systems

Aryl Hydrocarbon Receptor (AHR) Activation and Downstream Signaling

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a critical role in mediating cellular responses to a variety of environmental contaminants, including polycyclic aromatic hydrocarbons (PAHs). nih.govbinasss.sa.cr Upon binding to a ligand, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT) protein. nih.gov This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, most notably those encoding for biotransformation enzymes like cytochrome P450 1A (CYP1A). nih.govwhoi.edu

Research has demonstrated that substituted PAHs, including methoxychrysenes, can act as potent agonists for the AHR in various non-human species. oup.com In the Atlantic cod (Gadus morhua), which possesses two distinct AHR isoforms, Ahr1a and Ahr2a, substituted chrysenes have been shown to activate these receptors. unit.nonih.gov While many parent PAHs are poor AHR agonists, their substituted derivatives, such as 2-methoxychrysene (B1626182), have been identified as potent and effective agonists. oup.com Studies on Atlantic cod have revealed that Ahr1a is generally more sensitive to AHR agonists and produces higher efficacies compared to Ahr2a. nih.gov While direct studies on 1-methoxychrysene's interaction with both cod AHR isoforms are limited, the available data on related isomers suggest it likely acts as an agonist, contributing to the AHR-mediated responses observed in this species.

The binding affinity and subsequent activation efficacy of AHR are highly dependent on the specific structure of the ligand. whoi.edu Studies comparing different substituted PAHs have shown that the position of the substituent group on the chrysene (B1668918) backbone significantly influences its ability to act as an AHR agonist. For instance, in one study, 2-methoxychrysene was shown to be an AHR agonist. researchgate.net In contrast, research on hydroxychrysenes has found that 2-hydroxychrysene (B107985) has a four-fold greater binding affinity for the AHR in fish cells compared to its isomer, 6-hydroxychrysene. oup.com This highlights the regioselective nature of AHR binding. While comprehensive comparative data for all methoxychrysene isomers, including this compound, is not extensively detailed in the available literature, the principle that isomeric position dictates potency is well-established.

Table 1: Comparative AHR Activation by Chrysene Derivatives in Non-Human Models

| Compound | Species/Cell Line | Receptor(s) | Observed Effect |

| 2-Methoxychrysene | Atlantic Cod | Ahr1a, Ahr2a | Potent AHR agonist. oup.comresearchgate.net |

| 2-Hydroxychrysene | Fish, Human, and Rat Cells | AHR | 4-fold greater binding affinity than 6-hydroxychrysene. oup.com |

| Substituted Chrysenes | Atlantic Cod | Ahr1a | Generally higher efficacy and potency compared to parent chrysene. researchgate.net |

A primary and well-documented consequence of AHR activation by agonists like this compound is the induction of biotransformation enzymes. nih.gov The most studied of these is the cytochrome P450 1A (CYP1A) family of enzymes. frontiersin.org The activation of the AHR signaling pathway leads to the upregulation of CYP1A gene expression. nih.gov This has been confirmed in ex vivo studies using Atlantic cod liver slices, where exposure to AHR agonists resulted in a significant induction of cyp1a mRNA expression. nih.gov This induction is a key adaptive response, as CYP1A enzymes are involved in the metabolism of xenobiotics, including PAHs and their derivatives. researchgate.net The AHR-mediated induction of CYP1A is a critical step in the biotransformation of compounds like this compound.

Comparative AHR Binding Affinity and Efficacy of Methoxychrysene Isomers

Molecular Mechanisms of Cellular and Subcellular Interactions in Non-Human Models

The metabolic activation of PAHs, often initiated by CYP enzymes, can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA. ptbioch.edu.pl This formation of DNA adducts is a critical molecular event that can initiate carcinogenesis. mdpi.com While direct studies on this compound are limited, research on the parent compound, chrysene, and its derivatives provides insight into this mechanism. For example, the metabolic activation of benzo[g]chrysene (B86070) in mouse skin leads to the formation of multiple DNA adducts. nih.gov These adducts are formed through the interaction of reactive diol-epoxide metabolites with the nucleophilic sites on DNA bases. nih.gov It is plausible that this compound, following metabolic activation, can also form such covalent adducts with DNA, a key mechanism of its potential genotoxicity.

In addition to direct chemical reactions with macromolecules, some PAH metabolites can induce oxidative stress through a process known as redox cycling. oup.com This process involves the repeated reduction and oxidation of a molecule, which generates reactive oxygen species (ROS) such as superoxide (B77818) anions. researchgate.net Certain PAH-quinones, which can be metabolites of compounds like methoxychrysenes, are known to undergo redox cycling. oup.com This continuous production of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. nih.gov While the specific capacity of this compound metabolites to engage in redox cycling has not been fully elucidated, it represents a plausible mechanism by which this compound could induce oxidative stress and contribute to cellular damage in non-human models. mdpi.com The induction of oxidative stress has been observed with the related compound methoxychlor (B150320) in various animal models, leading to cellular damage. frontiersin.orgnih.govnih.gov

Modulation of Gene Expression and Cellular Pathways in Non-Human Systems

In non-human systems, this compound and its isomers are recognized as potent activators of the aryl hydrocarbon receptor (AhR) signaling pathway. oup.com, acs.org, usask.ca The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, playing a central role in the cellular response to xenobiotics. escholarship.org, mdpi.com, frontiersin.org The activation process follows a well-defined canonical pathway. Upon entering the cell, a ligand like a methoxychrysene binds to the AhR, which resides in the cytoplasm as part of a multi-protein complex. escholarship.org This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. escholarship.org

Once in the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). frontiersin.org This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. mdpi.com, frontiersin.org The primary molecular signature of this pathway's activation is the potent induction of genes encoding for biotransformation enzymes, particularly those of the cytochrome P450 family 1 (CYP1). oup.com, mdpi.com

Studies using isomers such as 2-methoxychrysene have demonstrated significant upregulation of CYP1A enzymes. oup.com For instance, in Japanese medaka embryos, 2-methoxychrysene (2-MeOCHR) induced a 222% increase in ethoxyresorufin-O-deethylase (EROD) activity, a direct measure of CYP1A enzyme function. oup.com Similarly, in an in vitro reporter gene assay (H4IIE-luc), 2-methoxychrysene was shown to be a strong AhR agonist, eliciting a "superefficacy" response that was 162% of the maximum induction caused by the benchmark AhR agonist TCDD. usask.ca This robust gene induction highlights the significant impact of the methoxy-group on the biological activity of the chrysene scaffold. oup.com, acs.org The activation of this pathway is a key molecular event initiating the broader physiological and toxicological responses to the compound.

Table 1: Comparative AhR Agonist Potency of Chrysene Derivatives

| Compound | Relative AhR Agonist Potency/Efficacy | Model System | Reference |

| Chrysene (CHR) | Weak agonist | Atlantic Cod AhR1a/Ahr2a | acs.org |

| This compound (1-MOC) | Agonist | Atlantic Cod AhR1a | acs.org |

| 2-Methoxychrysene (2-MOC) | Potent agonist, superefficacy observed | Atlantic Cod AhR1a/Ahr2a; Rat H4IIE-luc | acs.org, usask.ca |

| 3-Methoxychrysene (B41565) (3-MOC) | Agonist | Atlantic Cod AhR1a/Ahr2a | acs.org |

| 4-Methoxychrysene (4-MOC) | Potent agonist | Atlantic Cod AhR2a | acs.org |

| 2-Hydroxychrysene (2-OHCHR) | Potent agonist (4x more than 6-OHCHR) | Fish, Human, Rat Cells | oup.com |

Developmental and Physiological Effects in Non-Human Organisms

The developmental toxicity of chrysene derivatives has been extensively studied in aquatic models like zebrafish (Danio rerio) and Japanese medaka (Oryzias latipes). researchgate.net, researchgate.net, frontiersin.org These studies reveal that structural modifications to the parent chrysene molecule dramatically influence its toxic potential during embryonic development. For example, hydroxylated metabolites such as 2-hydroxychrysene (2-OHCHR) are known to cause significant developmental defects, including anemia, cardiac malformations, circulatory issues, and mortality. researchgate.net, researchgate.net

In contrast, investigations using 2-methoxychrysene (an isomer of this compound) as a tool to study AhR activation have yielded different results regarding overt toxicity. In a study on Japanese medaka embryos, treatment with 2-methoxychrysene, while being a potent AhR agonist, did not cause significant anemia or mortality at the concentrations tested. escholarship.org This finding is critical as it suggests that the activation of the canonical AhR signaling pathway alone may not be the direct driver of the severe developmental toxicity observed with other chrysene derivatives like 2-OHCHR. oup.com, escholarship.org

The toxicity of compounds like 2-OHCHR is believed to require metabolic activation by CYP enzymes (whose expression is induced by AhR) to more reactive intermediates, such as catechols, which can then cause oxidative stress and disrupt processes like hematopoiesis. oup.com, researchgate.net The observation that 2-methoxychrysene activates AhR but does not produce the same toxic phenotype suggests it may not be readily metabolized into such toxic intermediates, or that the nature of its metabolites differs significantly from those of hydroxylated chrysenes. escholarship.org This highlights the subtle but crucial role of specific functional groups in determining the ultimate developmental toxicity of a chemical.

Table 2: Summary of Developmental Effects of Chrysene Derivatives in Fish Embryos

| Compound | Observed Developmental Effects | Species | Reference |

| Chrysene | No significant toxicity observed | Zebrafish | researchgate.net |

| 2-Hydroxychrysene | Anemia, mortality, cardiac malformations, circulatory defects | Japanese Medaka, Zebrafish | researchgate.net, researchgate.net |

| 6-Hydroxychrysene | Mortality (medaka), cardiac malformations, ocular defects | Japanese Medaka, Zebrafish | researchgate.net, researchgate.net |

| 2-Methoxychrysene | No significant anemia or mortality observed | Japanese Medaka | escholarship.org |

In non-human animal models, particularly fish embryos, exposure to chrysene derivatives often elicits toxic effects in specific organs. researchgate.net, researchgate.net Studies on hydroxylated chrysenes have identified the developing cardiovascular system (heart and vasculature) and hematopoietic tissue as primary targets, leading to observable effects like pericardial edema, circulatory disruption, and anemia. researchgate.net, researchgate.net While this compound itself has not been extensively characterized for organ-specific toxicity, the data from its close isomers and related compounds provide a framework for anticipated effects.

The molecular signature of exposure to an AhR agonist like this compound is distinctly characterized by the transcriptional induction of the AhR gene battery. mdpi.com The most prominent and consistently measured molecular response is the upregulation of CYP1-family genes (e.g., CYP1A1, CYP1B1). oup.com, mdpi.com This induction is a direct consequence of the AhR/ARNT complex binding to XREs in the DNA and serves as a sensitive biomarker of exposure to such compounds. frontiersin.org For example, exposure of Japanese medaka embryos to 2-methoxychrysene resulted in a more than two-fold increase in EROD activity, a functional measure of CYP1A protein levels. oup.com Therefore, the primary molecular signature of this compound in an animal model would be the dose-dependent increase in the mRNA and protein levels of these specific cytochrome P450 enzymes in target tissues like the liver.

Investigating Developmental Toxicity in Aquatic Organism Embryos

Structure-Activity Relationships Governing Biological Mechanisms

The biological activity of chrysene and its derivatives is strongly dictated by their chemical structure, particularly the type and position of substituent groups on the four-ring backbone. acs.org This structure-activity relationship (SAR) is most evident in the context of AhR activation.

The parent compound, chrysene, is generally a weak AhR agonist. acs.org However, the addition of functional groups such as methyl (-CH3), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) dramatically enhances the molecule's ability to bind to and activate the AhR. oup.com, acs.org Studies comparing a range of substituted polycyclic aromatic compounds have found that methoxychrysenes, including this compound, are potent and effective AhR agonists. oup.com, acs.org, usask.ca

Key aspects of the SAR for methoxychrysenes include:

Enhanced Potency: The presence of the methoxy group increases the binding affinity for the AhR ligand-binding pocket compared to the unsubstituted chrysene. acs.org, usask.ca For example, 2-methoxychrysene is a stronger AhR agonist than chrysene. usask.ca

Positional Isomerism: The specific position of the methoxy group on the chrysene ring system influences the potency and efficacy of AhR activation. Studies on Atlantic cod AhRs showed that isomers like 2-MOC and 4-MOC were particularly potent agonists for the AhR2a subtype, while 1-MOC and 3-MOC were also active. acs.org

Planarity: Like other high-affinity AhR ligands, the planar structure of the chrysene ring system is a critical requirement for fitting into the receptor's binding pocket. escholarship.org

Environmental Occurrence and Fate of 1 Methoxychrysene

Detection and Quantification in Environmental Matrices

The detection of 1-methoxychrysene in the environment is indicative of contamination from specific sources. Due to its chemical nature, it tends to associate with particular environmental media, primarily sediment and water.

Substituted PAHs, including methoxychrysenes, have been identified in aquatic environments. Due to their hydrophobicity and low aqueous solubility, PAHs strongly adsorb onto soil and sediment particles, making these ecosystems an ultimate sink for these compounds. nih.gov Consequently, this compound is expected to be found in the sediment of contaminated water bodies. nih.govresearchgate.netmdpi.com Monitoring programs for water and sediment can be used to screen for such contaminants, identify areas of concern, and compare contaminant concentrations across different regions. europa.eunih.gov The analysis of sediment is particularly important for accumulating substances like PAHs. europa.eu The bioavailability and toxicity of these compounds in sediment are influenced by factors such as grain size and organic carbon content, with concentrations typically being greater in finer sediment fractions.

PAHs are introduced into the environment from two primary types of sources: petrogenic and pyrogenic. nih.gov Petrogenic PAHs originate from petroleum and its derivatives, entering the environment through spills, leaks, and industrial discharge. nih.govekb.eg Pyrogenic PAHs are the result of incomplete, high-temperature combustion of organic materials, including fossil fuels, wood, and other biomass. nih.govekb.egaaqr.org

This compound, as a substituted chrysene (B1668918), is found within complex PAH mixtures from both petrogenic and pyrogenic sources. mdpi.com Petrogenic sources are typically characterized by a predominance of lower molecular weight (2-3 ring) PAHs and their alkylated derivatives. nih.govekb.eg In contrast, pyrogenic sources are dominated by higher molecular weight (4-6 ring), unsubstituted parent PAHs. nih.govaaqr.org The presence and relative abundance of specific PAH isomers and their alkylated or substituted counterparts in environmental samples can be used as diagnostic tools to distinguish between these sources. mdpi.comesaa.org For instance, the ratio of benzo[a]anthracene to chrysene (BaA/(BaA+Chr)) is often used as an indicator, with different value ranges suggesting pyrogenic, petrogenic, or mixed sources. mdpi.com

Table 1: Comparison of Petrogenic and Pyrogenic PAH Sources

| Feature | Petrogenic Sources | Pyrogenic Sources |

| Origin | Crude oil, refined petroleum products, coal. nih.gov | Incomplete combustion of organic matter (fossil fuels, biomass). nih.govaaqr.org |

| Formation Process | Low-temperature geological processes. ekb.eg | High-temperature (350–1,200°C) pyrolysis. nih.gov |

| Dominant Compounds | Low Molecular Weight (LMW) PAHs (2-3 rings); high proportion of alkylated derivatives. nih.govekb.eg | High Molecular Weight (HMW) PAHs (4-6 rings); dominated by parent (unsubstituted) compounds. nih.govaaqr.org |

| Example Sources | Oil spills, industrial effluent, crankcase oil leakage. ekb.eg | Vehicle exhaust, coal combustion, forest fires, industrial emissions. nih.govekb.eg |

Occurrence in Contaminated Environmental Samples (e.g., Sediments, Water)

Environmental Degradation Pathways

Once in the environment, this compound is subject to various degradation processes that transform its chemical structure and determine its persistence.

Abiotic transformation, particularly photolysis, is a significant degradation pathway for many PAHs in sunlit surface waters. nih.govcsbsju.edu Direct photolysis occurs when a chemical's structure allows it to absorb light, leading to its decomposition. researchgate.netnih.gov The susceptibility of a compound to direct photolysis is closely related to the presence of chromophores—parts of a molecule that absorb light. researchgate.net For complex molecules, specific moieties, such as heterocyclic rings or nitro groups, can be the active sites for photodegradation. csbsju.edu

Indirect photolysis is another important abiotic process, where photochemically produced reactive species in the water, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), react with and degrade the contaminant. csbsju.edu While direct studies on this compound photolysis are limited, its chemical structure suggests it would be photoreactive. The successful synthesis of this compound via photochemical methods underscores its potential to interact with light energy, implying that photolysis is a probable environmental degradation pathway.

Biodegradation is a critical process for the removal of persistent organic pollutants from the environment, carried out by diverse microbial communities. ucanr.edufrontiersin.org Bacteria, in particular, play a crucial role in the breakdown of PAHs. frontiersin.org Genera such as Pseudomonas, Rhodococcus, Bacillus, and Stenotrophomonas have been identified as key organisms involved in the biodegradation of PAHs and other persistent aromatic compounds. frontiersin.orgnih.gov

The process typically begins with the enzymatic breakdown of larger polymer structures into smaller fragments like oligomers, dimers, and monomers, eventually leading to mineralization into carbon dioxide and water. frontiersin.org This decomposition is facilitated by a variety of enzymes, including hydrolases and alkane hydroxylases. frontiersin.org It is expected that this compound, like other PAHs, is susceptible to biodegradation by microbial consortia in soil and aquatic environments. mdpi.comfrontiersin.org This microbial action is a key factor in the natural attenuation of contamination at polluted sites.

The degradation of a parent compound like this compound leads to the formation of various transformation products. escholarship.org The identity and characteristics of these products are crucial, as they can sometimes be more persistent or toxic than the original chemical. nih.govucanr.edu

Both abiotic and biotic degradation of PAHs often involve oxidation, leading to the formation of hydroxylated metabolites (phenols), quinones, and dihydrodiols. For this compound, a likely degradation product is 1-chrysenol. The persistence of these degradation products in the environment is a key consideration for a complete risk assessment. nih.govucanr.edu Some products may be readily broken down further, while others may persist for weeks or even years, becoming secondary pollutants of concern. nih.gov Therefore, understanding the full degradation pathway is essential to evaluating the long-term environmental impact.

Biodegradation by Microbial Communities (e.g., Bacteria, Fungi) in Soil and Aquatic Systems

Environmental Transport and Partitioning of this compound

The environmental transport and partitioning of a chemical compound dictate its movement, distribution, and concentration within various environmental compartments. For this compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene, these processes are governed by its physicochemical properties, such as its low water solubility and presumed high affinity for organic matter.

Sorption to Organic Matter and Sediment-Water Partitioning

Sorption is a critical process that influences the fate and transport of organic compounds in the environment. It refers to the attachment of chemicals to solid surfaces like soil and sediment. This process significantly reduces the concentration of a compound in the water column, thereby limiting its mobility and bioavailability.

For hydrophobic organic compounds like PAHs and their derivatives, the primary mechanism of sorption in soils and sediments is partitioning into the organic carbon fraction of the solid material. ecetoc.org The extent of this partitioning is described by key coefficients:

Sediment-Water Partition Coefficient (Kd): This coefficient represents the ratio of a chemical's concentration in the sediment to its concentration in the surrounding water at equilibrium. skb.com It is an empirical value that can vary significantly based on the specific properties of the sediment and water. ecetoc.orgskb.com

Organic Carbon-Water Partition Coefficient (Koc): To standardize the sorption potential across different soils and sediments, the Kd value is often normalized to the fraction of organic carbon (foc) in the solid material. ecetoc.org The resulting Koc is a more intrinsic property of the chemical, indicating its tendency to bind to organic matter. cdc.gov A high Koc value suggests that the compound will be strongly adsorbed to soil and sediment, making it less available to move into groundwater or surface water. cdc.gov

The dynamic interaction of chemicals with sediment is crucial for understanding their transport in surface waters. researchgate.net Sorption is often a key process controlling the removal of organic compounds and can be the most influential factor altering their concentrations during transport. ecetoc.orgresearchgate.net

Table 1: Key Coefficients in Sediment-Water Partitioning

| Parameter | Symbol | Description | Significance for this compound |

| Sediment-Water Partition Coefficient | Kd | Measures the ratio of a contaminant's concentration on a solid phase (sediment) to its equilibrium concentration in the contacting liquid (water). skb.com | The Kd value for this compound would indicate its relative mobility in an aquatic system; a higher value implies less mobility in water and greater association with sediment. |

| Organic Carbon-Water Partition Coefficient | Koc | Represents the sorption affinity of a chemical for organic carbon, normalizing the Kd value by the organic carbon content of the sorbent. ecetoc.orgcdc.gov | As a hydrophobic molecule, this compound is expected to have a high Koc value, indicating a strong tendency to bind to organic matter in soil and sediment. cdc.gov |

Bioaccumulation Potential in Non-Human Aquatic Organisms

Bioaccumulation is the process by which chemicals are taken up by an organism, either directly from the surrounding environment (e.g., water) or through the consumption of contaminated food. osti.gov This process is a significant concern for persistent organic pollutants, as it can lead to the concentration of toxic substances in organisms and their magnification up the food chain. mdpi.com

The potential for a chemical to bioaccumulate is often assessed using the following factors:

Bioconcentration Factor (BCF): This factor measures the partitioning of a chemical between an aquatic organism and the water, based solely on uptake from the water. osti.gov It is typically measured in controlled laboratory settings where exposure through diet is eliminated. osti.gov

Bioaccumulation Factor (BAF): This factor is a more comprehensive measure, representing the chemical's concentration in an organism relative to the surrounding water from all possible exposure routes, including water, diet, and sediment. osti.gov It is often measured in field studies. osti.gov

For organic chemicals, a high octanol-water partition coefficient (Kow), which indicates a greater affinity for fatty or lipid-like environments over aqueous ones, often correlates with a higher potential for bioaccumulation. cdc.gov Chemicals with a high Kow are more likely to accumulate in the fatty tissues of animals. cdc.gov Given its structural similarity to chrysene, a known bioaccumulative PAH, this compound is presumed to have a significant bioaccumulation potential in aquatic life such as fish, bivalve molluscs, and other sediment-dwelling organisms. explorationpub.comresearchgate.net

Table 2: Bioaccumulation Metrics

| Parameter | Symbol | Description | Relevance to this compound |

| Bioconcentration Factor | BCF | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state, considering uptake from water only. osti.gov | A high BCF would suggest that this compound can be readily absorbed from water into aquatic organisms like fish. |

| Bioaccumulation Factor | BAF | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, accounting for all exposure routes (water, food, etc.). osti.gov | The BAF provides a more realistic measure of the overall potential for this compound to accumulate in organisms in a natural ecosystem. |

Environmental Fate Modeling and Prediction for this compound

Environmental fate models are computational tools used to simulate and predict the behavior of chemicals released into the environment. researchgate.net These models integrate a chemical's properties with the characteristics of a defined environment to estimate its distribution, concentration, and persistence across different media like air, water, soil, and biota. infotox.co.zanih.gov

Application of Multimedia Compartmental Models

Multimedia compartmental models are a widely used category of environmental fate models. nih.gov These models, often based on the concept of fugacity (a measure of a chemical's escaping tendency), divide the environment into a series of interconnected compartments. infotox.co.zanih.gov By applying principles of mass balance, the models simulate the transport and transformation of a chemical, predicting its partitioning and ultimate fate. researchgate.net

The application of a multimedia model, such as the Equilibrium Criterion (EQC) model, to this compound would involve the following steps: diva-portal.org

Input Data Collection: Key physicochemical properties of this compound would be required.

Model Simulation: The model would calculate the distribution of the chemical among environmental compartments (air, water, soil, sediment, biota).

Output Analysis: The results would provide a comprehensive picture of where the compound is likely to accumulate and its persistence in the environment. nih.gov

These models are invaluable for chemical risk assessment and management, allowing for the comparison and ranking of different chemicals based on their predicted environmental behavior. nih.gov

Table 3: Typical Input Parameters for a Multimedia Compartmental Model

| Parameter Category | Specific Examples | Role in Modeling this compound's Fate |

| Chemical Properties | Molecular Weight, Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow), Degradation Half-life (in air, water, soil) | These values determine the inherent tendency of this compound to move between compartments, degrade, and accumulate. infotox.co.za |

| Environmental Properties | Volume/Area of Compartments (air, water, soil), Organic Carbon Content of Soil/Sediment, Temperature, Wind Speed, River Flow Rate | These define the characteristics of the environment into which this compound is released and through which it moves. |

| Emission Data | Release Rate, Emission Compartment (e.g., air, water, or soil) | This information defines the source and quantity of this compound entering the model environment. |

Predictive Models for Chemical Transport and Transformation

Predictive models for chemical transport and transformation focus on the specific processes that move and alter a chemical in the environment. halo-research.deny.gov These models are essential for understanding how a substance like this compound might travel from its source and what chemical or biological changes it might undergo.

Key processes considered in these models include:

Transport: This involves movement within and between media, such as atmospheric transport by wind, leaching through soil into groundwater, and transport in surface water. researchgate.netny.gov For compounds that adsorb strongly to particles, transport via sediment runoff during precipitation events can be a major pathway. rsc.org

Transformation: This includes degradation processes that break down the chemical. cdc.gov Major transformation pathways for organic pollutants are photolysis (breakdown by sunlight), hydrolysis (reaction with water), and biodegradation (breakdown by microorganisms). cdc.govhalo-research.de

Advanced predictive models can also incorporate machine learning algorithms. copernicus.org These approaches can be trained using existing monitoring data and model outputs to predict and correct for biases in traditional process-based models, thereby improving the accuracy of predictions for air and water quality. copernicus.org Such models could be used to refine estimates of the concentration and distribution of this compound, providing more accurate assessments for exposure and risk analysis.

Analytical Methodologies for 1 Methoxychrysene Quantification and Identification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of 1-methoxychrysene from other structurally similar compounds. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the sample's nature and the analytical goals. wikipedia.orgopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly crucial for the analysis of isomeric compounds, which have identical molecular weights but different structural arrangements. The separation of isomers, such as those of methoxychrysene, is vital in many fields, including pharmaceutical analysis, as different isomers can exhibit varied biological and toxicological properties. nih.gov

Reversed-Phase HPLC (RP-HPLC) is one of the most common modes used for the separation of a wide range of analytes. walshmedicalmedia.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. moravek.com This setup allows for the effective separation of compounds based on their hydrophobicity. The ability to modify the mobile phase composition provides a high degree of flexibility in optimizing separations. nih.gov For instance, neutral or weakly acidic compounds can be effectively chromatographed using a reversed-phase system. nih.gov

The separation of positional isomers, which is relevant for methoxychrysene analysis, has been successfully achieved using specialized stationary phases. For example, metal-organic framework (MOF) packed columns have demonstrated the ability to separate isomers of xylene, dichlorobenzene, and other aromatic compounds. researchgate.net The choice of detector, such as a UV-Vis detector, is also a critical component of the HPLC system, offering excellent linearity for quantitative analysis. nih.gov

Table 1: HPLC Parameters for Isomer Separation

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | The solid adsorbent material packed in the column. For isomers, a C18 or other specialized phase is common. wikipedia.orgwalshmedicalmedia.com | Selection is critical for resolving this compound from its other isomers based on subtle differences in polarity and shape. |

| Mobile Phase | A solvent or solvent mixture that carries the sample through the column. phenomenex.com | The ratio of solvents (e.g., acetonitrile/water) is adjusted to control the retention and separation of isomers. moravek.com |

| Detector | A device that measures the eluting components. UV-Visible detectors are commonly used. nih.gov | Provides the signal for quantification and can aid in the identification of this compound based on its UV absorbance profile. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects resolution and analysis time. Optimization is necessary for efficient separation. |

| Temperature | The temperature of the column during separation. | Can influence the viscosity of the mobile phase and the kinetics of separation, thereby affecting resolution. moravek.com |

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile substances. libretexts.org The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). microbenotes.com Separation occurs as the different components of the sample interact with the stationary phase coated on the inside of the column. drawellanalytical.com GC is well-suited for the analysis of small, volatile, and non-polar molecules. microbenotes.com

For non-volatile or thermally unstable compounds, a derivatization step is often required before GC analysis. This chemical modification converts the analytes into more volatile and thermally stable derivatives. thermofisher.com This approach expands the applicability of GC to a wider range of compounds, including many metabolites. thermofisher.com

GC offers high-resolution separation and is known for its reliability and accuracy, making it suitable for quantitative analysis in various applications, from environmental monitoring to forensic science. microbenotes.comdrawellanalytical.com The selection of the appropriate GC column, with a specific stationary phase, is crucial for achieving the desired separation.

Table 2: GC Conditions for Volatile Compound Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Column Type | Typically a capillary column with a specific stationary phase coating. | The choice of a non-polar or polar column depends on the properties of this compound or its derivative. |

| Carrier Gas | An inert gas, such as helium or nitrogen, that transports the sample through the column. glsciences.com | The flow rate of the carrier gas must be carefully controlled to ensure reproducible retention times. glsciences.com |

| Injection Port Temperature | The temperature at which the sample is vaporized. microbenotes.com | Must be high enough to ensure complete volatilization of this compound without causing thermal degradation. |

| Oven Temperature Program | The temperature profile of the column during the analysis. | A temperature gradient is often used to separate compounds with a wide range of boiling points. |

| Detector | A device that detects the separated components as they elute from the column. Common detectors include Flame Ionization Detector (FID) and Mass Spectrometer (MS). libretexts.org | Provides the signal for quantification and identification. |

Optimizing the mobile and stationary phases is critical for achieving high resolution in chromatographic separations, particularly for closely related compounds like isomers of methoxychrysene. chromatographyonline.com

In High-Performance Liquid Chromatography (HPLC) , the composition of the mobile phase is a key variable. phenomenex.com For reversed-phase chromatography, adjusting the ratio of the aqueous component to the organic solvent (e.g., acetonitrile or methanol) can significantly alter the retention times and selectivity of the separation. moravek.comphenomenex.com The pH of the mobile phase is another important factor, especially for ionizable compounds, as it can affect their charge state and interaction with the stationary phase. moravek.comlibretexts.org Additives, such as buffers or ion-pairing agents, can also be incorporated into the mobile phase to improve peak shape and resolution. uhplcs.com The choice of the stationary phase, with different functionalities (e.g., C18, C8, phenyl), provides another dimension for optimizing selectivity. chromatographyonline.com

In Gas Chromatography (GC) , the primary element for optimization is the stationary phase within the column. Stationary phases with different polarities will exhibit varying selectivities for different classes of compounds. For non-polar compounds, a non-polar stationary phase is typically the starting point. The temperature program of the GC oven is analogous to the mobile phase gradient in HPLC, allowing for the separation of compounds with a range of volatilities. The choice of carrier gas and its flow rate also play a role in the efficiency of the separation. glsciences.com

Table 3: Strategies for Optimizing Chromatographic Resolution

| Strategy | HPLC | GC |

| Phase Adjustment | Modify mobile phase composition (solvent ratio, pH, additives). phenomenex.comuhplcs.com | Select a stationary phase with appropriate polarity. |

| Gradient/Program | Employ a gradient elution where the mobile phase composition changes over time. phenomenex.com | Use a temperature program to ramp the column temperature. |

| Column Parameters | Change column dimensions (length, internal diameter) or particle size of the stationary phase. chromatographyonline.com | Adjust column length, internal diameter, or film thickness of the stationary phase. |

| Flow Rate | Optimize the mobile phase flow rate. uhplcs.com | Optimize the carrier gas flow rate. glsciences.com |

| Temperature | Control the column temperature. moravek.com | Not independently adjustable from the oven temperature program. |

Gas Chromatography (GC) for Volatile Forms and Derivatized Analytes

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with chromatography, provides powerful capabilities for the identification and quantification of compounds like this compound. rsc.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com It is particularly well-suited for metabolite profiling, which often involves the analysis of small molecules such as amino acids, organic acids, and sugars. researchgate.netnih.gov For non-volatile metabolites, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis. thermofisher.comchemrxiv.org

The mass spectrometer in a GC-MS system ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio. libretexts.org The fragmentation patterns produced by techniques like electron ionization (EI) are highly reproducible and can be compared to spectral libraries for confident compound identification. thermofisher.com This high degree of specificity makes GC-MS an invaluable tool for analyzing complex biological samples. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. wikipedia.org This technique is applicable to a broad range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. wikipedia.org LC-MS is widely used for the analysis of complex samples in fields such as proteomics, metabolomics, environmental monitoring, and pharmaceutical analysis. wikipedia.org

In LC-MS, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analytes are ionized before mass analysis. nih.gov LC-MS can provide both qualitative and quantitative information. For quantitative analysis, it offers high sensitivity and specificity, although careful method development is required to mitigate matrix effects, which can suppress or enhance the ionization of the analyte. rsc.orgcabidigitallibrary.org The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the target analyte. nih.gov Modern LC-MS systems offer high resolution and mass accuracy, enabling the confident identification and quantification of trace-level compounds in complex matrices. thermofisher.com

Application of Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical method for achieving high accuracy and precision in the quantification of chemical compounds. speciation.net The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample. osti.gov This "spike" or "tracer" is identical to the target analyte but is enriched with a stable heavy isotope, such as Carbon-13 (¹³C) or Deuterium (D), at one or more positions.

Once the isotopically labeled standard is added and has fully equilibrated with the native (unlabeled) this compound in the sample matrix, the mixture is processed and analyzed by mass spectrometry. osti.gov The mass spectrometer distinguishes between the native and the labeled forms based on their mass-to-charge ratio. The concentration of the native analyte is then calculated from the measured isotope ratio of the spiked sample, the known amount of the sample, and the known amount and isotopic composition of the added spike. osti.gov

A key advantage of IDMS is its ability to correct for analyte losses that may occur during sample preparation, extraction, and instrumental analysis. speciation.net Any loss of analyte after the spiking and equilibration step will affect both the native and the labeled compound equally, leaving their ratio unchanged. This internal standardization effectively compensates for matrix effects, variations in instrument response, and analyte degradation, leading to significantly enhanced accuracy. speciation.net The technique is considered a primary reference method and is widely used in laboratory medicine and for the value assignment of reference materials. nih.gov While specific applications of IDMS for this compound are not extensively detailed in the literature, its use for other complex organic molecules, such as antibiotics and various metabolites, demonstrates its suitability for the precise quantification of polycyclic aromatic compounds (PACs) and their derivatives. nih.govunibo.it

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Methods such as Nuclear Magnetic Resonance (NMR) and UV/Visible spectroscopy provide detailed information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. It provides direct information about the carbon skeleton and the surrounding hydrogen atoms. bhu.ac.in In the synthesis of various methoxychrysene isomers, NMR is a critical step to verify the final structure and purity of the product. researchgate.net For example, after the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to form this compound, NMR analysis is used to confirm that the cyclization has occurred and that the methoxy (B1213986) group is in the correct position on the chrysene (B1668918) backbone. researchgate.nettandfonline.com

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the methoxy group (a singlet in the typical -OCH₃ region) and a complex pattern of signals in the aromatic region corresponding to the eleven protons on the chrysene ring system. The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the methoxy carbon and the 18 carbons of the chrysene core. bhu.ac.inlibretexts.org The chemical shifts of these carbon signals are indicative of their chemical environment (e.g., aromatic, oxygen-substituted). libretexts.org

Table 1: Predicted NMR Spectral Characteristics for this compound

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Methoxy Protons (CH₃O-) | ~3.8 - 4.0 | Singlet |

| ¹H | Aromatic Protons (Ar-H) | ~7.5 - 9.0 | Multiplets, Doublets |

| ¹³C | Methoxy Carbon (-OC H₃) | ~55 - 60 | Quartet (in coupled spectrum) |

| ¹³C | Aromatic Carbon (C-O) | ~150 - 160 | Singlet (in decoupled spectrum) |

| ¹³C | Aromatic Carbons (C-H & C-C) | ~110 - 140 | Doublets & Singlets (in coupled spectrum) |

Note: The predicted chemical shifts are approximate and based on general values for similar aromatic and methoxy-substituted compounds.

UV/Visible Spectroscopy for Detection and Concentration Determination

UV/Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of polycyclic aromatic compounds like this compound. The extensive π-conjugated system of the chrysene core is a strong chromophore, responsible for characteristic absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. matanginicollege.ac.inijprajournal.com This absorption corresponds to the promotion of π electrons from bonding to anti-bonding molecular orbitals (π → π* transitions). matanginicollege.ac.in

The UV-Vis spectrum of this compound displays a series of absorption bands, with the positions of maximum absorbance (λmax) being characteristic of the chrysene electronic structure. up.ac.za In analytical applications, High-Performance Liquid Chromatography (HPLC) systems are often equipped with UV detectors for the analysis of chrysene derivatives. For instance, a UV detector set at a wavelength of 254 nm has been effectively used to monitor the separation of methoxychrysene isomers. researchgate.netescholarship.org

Quantification using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the determination of the concentration of this compound in a sample by measuring its absorbance at a specific λmax and comparing it to a calibration curve prepared from standards of known concentration. matanginicollege.ac.in

Table 2: Illustrative UV Absorption Maxima for Chrysene Systems

| Compound System | λmax (nm) | Notes |

| Chrysene | ~220, 257, 267, 305, 320, 361 | Characteristic fine structure due to the rigid aromatic system. |

| Chrysene Derivatives | 223 - 253 (Primary Band) | Shifts are observed upon substitution. up.ac.za |

| Chrysene Derivatives | 274 - 307 (Secondary Band) | Shifts are observed upon substitution. up.ac.za |

Note: The λmax values can shift depending on the solvent and the specific substitution pattern on the chrysene ring.

Development of Reference Materials and Analytical Standards

The availability of high-purity reference materials and analytical standards is a prerequisite for accurate and reliable quantification of this compound in any analytical method. These standards are essential for instrument calibration, method validation, and quality control.

The synthesis of this compound is often a crucial step in producing reference standards not only for itself but also for its metabolites, such as hydroxychrysenes. researchgate.nettandfonline.com Research studies focusing on the biological activity or environmental presence of chrysene derivatives rely on the availability of these pure compounds for use as analytical standards to ensure the data generated is accurate and comparable across different laboratories. acs.orgnih.gov The photochemical synthesis from precursors like [(methoxyphenyl)vinyl]naphthalene has been established as a method to produce pure methoxychrysenes in high yields for this purpose. researchgate.nettandfonline.com

Certified reference materials (CRMs) and analytical standards are produced by specialized manufacturers and are accompanied by a certificate of analysis detailing purity and characterization data. fujifilm.com The availability of this compound as a commercial product underscores its importance as an analytical standard in research. biomall.in These standards fortify laboratory samples, help in the measurement of matrix effects, and are used to construct daily calibration curves for quantitative analysis. trilogylab.com

Table 3: Example of Commercially Available this compound Analytical Standard

| Compound Name | Supplier | Catalog Number | CAS Number |

| This compound | Toronto Research Chemicals | M263520 | 63020-57-5 |

Source: Biomall biomall.in

Computational Chemistry and Theoretical Studies of 1 Methoxychrysene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methoxychrysene. These methods solve approximations of the Schrödinger equation to determine the electronic structure and reactivity of the molecule. numberanalytics.comfortunejournals.com

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. ijcce.ac.ir It is employed to optimize molecular geometry and predict various electronic characteristics. uctm.edunih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the optimized structural parameters, such as bond lengths and angles. uctm.eduresearchgate.net